N,N-Dimethyl-2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine
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Overview
Description
N,N-Dimethyl-2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine can be achieved through several methods. Another method includes the cyclization of amido-nitriles under mild conditions using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of imidazole derivatives often involves high-temperature reactions with alcohols, aldehydes, or carboxylic acids in the presence of dehydrogenating catalysts such as platinum on alumina . These methods ensure the efficient and scalable production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the side chains.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides and amines . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted imidazoles .
Scientific Research Applications
N,N-Dimethyl-2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and facilitating various biochemical processes . Additionally, the compound can bind to DNA grooves, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1-Methylimidazole
- 2-Methylimidazole
- Benzimidazole
- Thiazole derivatives
Uniqueness
N,N-Dimethyl-2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
72092-53-6 |
---|---|
Molecular Formula |
C8H15N3 |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-methylimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C8H15N3/c1-8-9-4-5-11(8)7-6-10(2)3/h4-5H,6-7H2,1-3H3 |
InChI Key |
HEOUIDNSSMEXJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCN(C)C |
Origin of Product |
United States |
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